molecular formula C11H20O2 B11715214 Ethyl 2-methyl-2-octenoate

Ethyl 2-methyl-2-octenoate

Cat. No.: B11715214
M. Wt: 184.27 g/mol
InChI Key: SWPHJOSYKWMQGV-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-octenoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are often used in the flavor and fragrance industry. This compound is characterized by its fruity aroma and is used in various applications, including as a flavoring agent and in perfumery.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-2-octenoate can be synthesized through several methods. One common method involves the esterification of 2-methyl-2-octenoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{2-methyl-2-octenoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]

Another method involves the reaction of 2-methyl-2-octenal with ethanol in the presence of a base catalyst

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process typically includes the following steps:

    Raw Material Preparation: Purification of 2-methyl-2-octenoic acid and ethanol.

    Reaction: Esterification in a continuous flow reactor with an acid catalyst.

    Separation: Separation of the ester from the reaction mixture using distillation.

    Purification: Further purification of the ester to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-octenoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-methyl-2-octenoic acid.

    Reduction: 2-methyl-2-octanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-methyl-2-octenoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug formulation and delivery.

    Industry: Widely used in the flavor and fragrance industry due to its fruity aroma.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-octenoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate cellular processes through its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Ethyl 2-methyl-2-octenoate can be compared with other similar esters such as ethyl 2-octenoate and ethyl 2-methylbutanoate. These compounds share similar structural features but differ in their specific functional groups and chain lengths, leading to variations in their physical and chemical properties.

Similar Compounds

    Ethyl 2-octenoate: Similar structure but lacks the methyl group at the second position.

    Ethyl 2-methylbutanoate: Shorter carbon chain and different functional group positioning.

This compound stands out due to its unique combination of a long carbon chain and a methyl group, which contributes to its distinct aroma and chemical reactivity.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

ethyl 2-methyloct-2-enoate

InChI

InChI=1S/C11H20O2/c1-4-6-7-8-9-10(3)11(12)13-5-2/h9H,4-8H2,1-3H3

InChI Key

SWPHJOSYKWMQGV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=C(C)C(=O)OCC

Origin of Product

United States

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